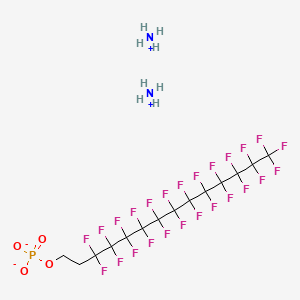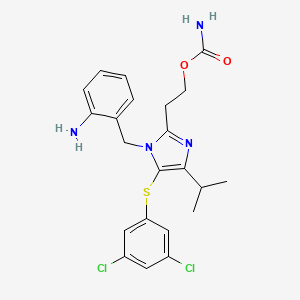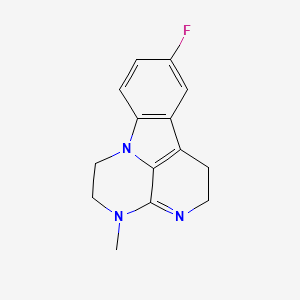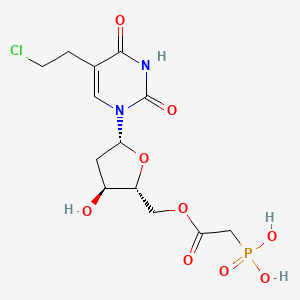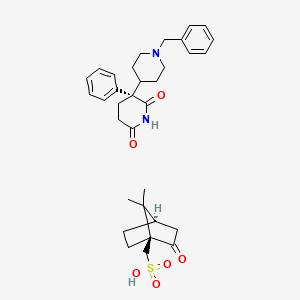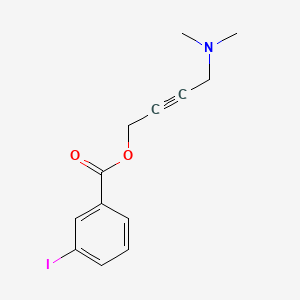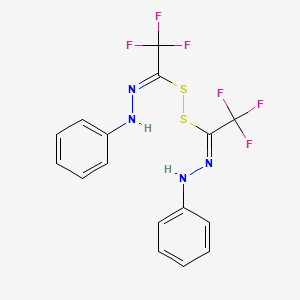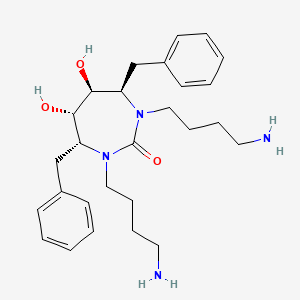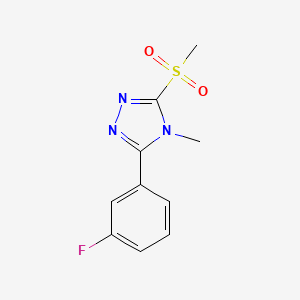
3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methylsulfonyl group attached to the triazole ring
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzonitrile with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with methylsulfonyl chloride under basic conditions to yield the desired triazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding amines.
Scientific Research Applications
3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group may enhance its binding affinity to specific enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
3-(3-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3-Trifluoromethyl-1,2,4-triazoles: These compounds have a trifluoromethyl group instead of a fluorophenyl group, which can significantly alter their chemical and biological properties.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a bromine atom and a benzenesulfonamide group, which can affect its reactivity and applications.
3-Fluorophenylboronic acid: This compound contains a boronic acid group, making it useful in different types of chemical reactions and applications.
Properties
CAS No. |
144165-21-9 |
|---|---|
Molecular Formula |
C10H10FN3O2S |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-4-methyl-5-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3O2S/c1-14-9(7-4-3-5-8(11)6-7)12-13-10(14)17(2,15)16/h3-6H,1-2H3 |
InChI Key |
ACCNZTYMXIOJDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)C)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


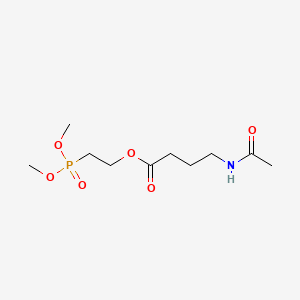
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)
